molecular formula C7H6Cl2 B156528 3-Chlorobenzyl chloride CAS No. 130468-19-8

3-Chlorobenzyl chloride

Cat. No. B156528
M. Wt: 161.03 g/mol
InChI Key: DDGRAFHHXYIQQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chlorobenzyl chloride is an organic compound with the chemical formula C7H6Cl2. It is a colorless to light yellow liquid that is widely used in the chemical industry as a building block for the synthesis of various pharmaceuticals and agrochemicals.

Mechanism Of Action

The mechanism of action of 3-Chlorobenzyl chloride is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as amines and alcohols to form covalent bonds. This makes it a useful building block for the synthesis of various compounds.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 3-Chlorobenzyl chloride. However, it is considered to be a toxic compound and should be handled with care. It can cause irritation to the skin, eyes, and respiratory tract. Prolonged exposure to 3-Chlorobenzyl chloride can lead to more severe health effects, including liver and kidney damage.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Chlorobenzyl chloride in lab experiments is its versatility. It can be used to synthesize a wide range of compounds, making it a useful building block for organic synthesis. However, its toxic nature makes it a hazardous compound to handle, and appropriate safety precautions should be taken when working with it.

Future Directions

There are several future directions for research on 3-Chlorobenzyl chloride. One area of interest is the development of new synthetic methods for the compound. This could involve the use of alternative catalysts or reaction conditions to improve the yield and selectivity of the synthesis. Another area of interest is the development of new applications for 3-Chlorobenzyl chloride. This could involve the synthesis of new pharmaceuticals or agrochemicals with improved properties or reduced toxicity. Overall, 3-Chlorobenzyl chloride is a versatile and useful building block for organic synthesis, with many potential applications in scientific research and industry.

Synthesis Methods

The synthesis of 3-Chlorobenzyl chloride can be achieved through various methods. One of the most common methods is the reaction of 3-chlorotoluene with thionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. Another method involves the reaction of 3-chlorotoluene with hydrochloric acid in the presence of a catalyst, such as copper(II) chloride. Both methods result in the formation of 3-Chlorobenzyl chloride with high yields.

Scientific Research Applications

3-Chlorobenzyl chloride has been widely used in scientific research for the synthesis of various pharmaceuticals and agrochemicals. It is a versatile building block that can be used to synthesize a wide range of compounds, including antihistamines, anti-inflammatory agents, and herbicides. For example, 3-Chlorobenzyl chloride is a key intermediate in the synthesis of the antihistamine drug, cetirizine. It is also used in the synthesis of the herbicide, dicamba.

properties

IUPAC Name

1-chloro-3-(chloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6Cl2/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGRAFHHXYIQQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2057786
Record name alpha,3-Dichlorotoluene
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Molecular Weight

161.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-Chlorobenzyl chloride

CAS RN

620-20-2
Record name 3-Chlorobenzyl chloride
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Record name m,alpha-Dichlorotoluene
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Record name 3-Chlorobenzyl chloride
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Record name Benzene, 1-chloro-3-(chloromethyl)-
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Record name alpha,3-Dichlorotoluene
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Record name M,ALPHA-DICHLOROTOLUENE
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